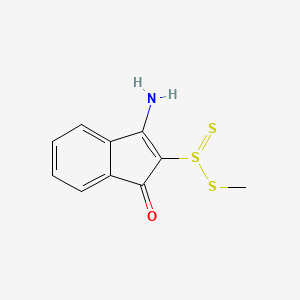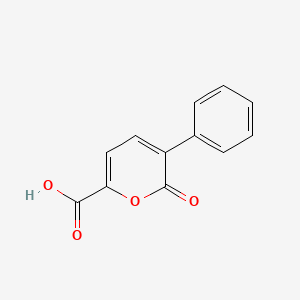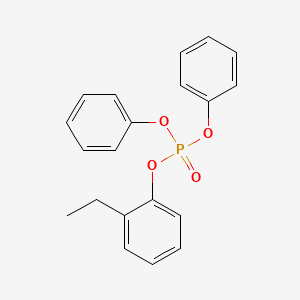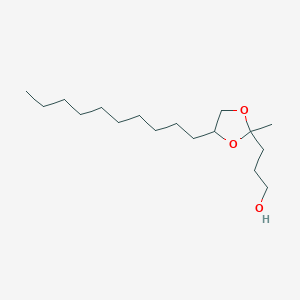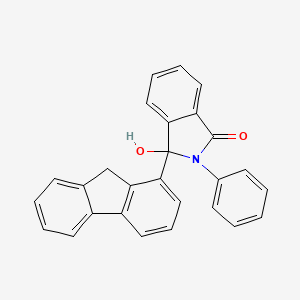
3-(9H-Fluoren-1-yl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9H-Fluoren-1-yl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound characterized by its unique structure, which includes a fluorenyl group, a hydroxy group, and a phenyl group attached to an isoindoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-1-yl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the fluorenyl precursor, which can be achieved through the oxidation of fluorene to fluorenone . The fluorenone is then subjected to further reactions to introduce the hydroxy and phenyl groups, followed by cyclization to form the isoindoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
3-(9H-Fluoren-1-yl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
3-(9H-Fluoren-1-yl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 3-(9H-Fluoren-1-yl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(9H-Fluoren-1-yl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Propiedades
Número CAS |
90805-01-9 |
|---|---|
Fórmula molecular |
C27H19NO2 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
3-(9H-fluoren-1-yl)-3-hydroxy-2-phenylisoindol-1-one |
InChI |
InChI=1S/C27H19NO2/c29-26-22-13-6-7-15-24(22)27(30,28(26)19-10-2-1-3-11-19)25-16-8-14-21-20-12-5-4-9-18(20)17-23(21)25/h1-16,30H,17H2 |
Clave InChI |
NOLLDPGKNVEWBC-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C(=CC=C3)C4(C5=CC=CC=C5C(=O)N4C6=CC=CC=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14358198.png)
![3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14358212.png)
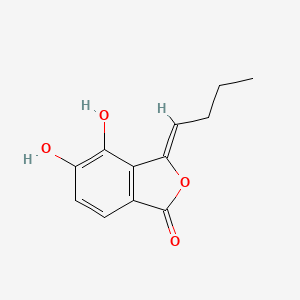
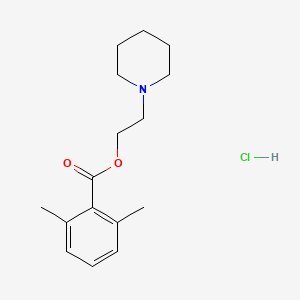
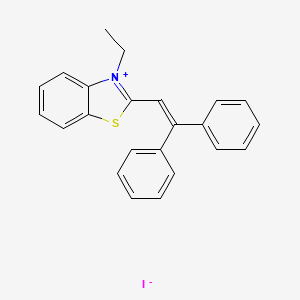
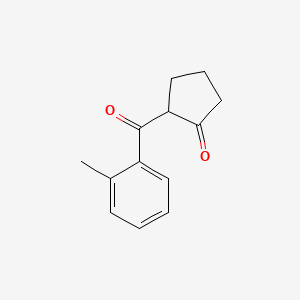
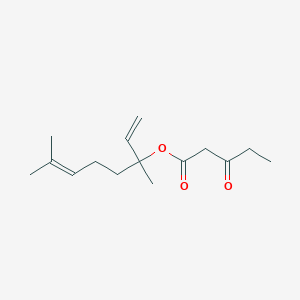
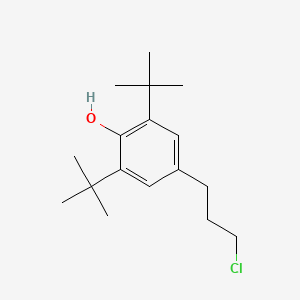
![2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane](/img/structure/B14358264.png)
